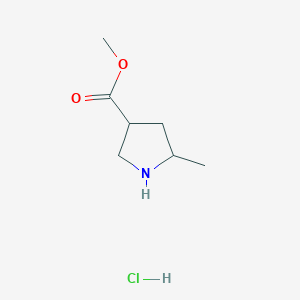![molecular formula C7H13NO2 B13114518 methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
methyl 2-[(3R)-pyrrolidin-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is an organic compound with the molecular formula C7H13NO2. It is a methyl ester derivative of pyrrolidineacetic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The (3R) configuration indicates the specific stereochemistry of the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate can be synthesized through several methods. One common approach involves the esterification of 3-pyrrolidineacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes typically use continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-pyrrolidineacetic acid.
Reduction: 3-pyrrolidineethanol.
Substitution: Various substituted esters and amides.
科学研究应用
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of methyl 2-[(3R)-pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrolidineacetic acid, which can then interact with its molecular targets.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
3-pyrrolidineacetic acid: The parent acid of the ester.
Methyl 3-pyrrolidinecarboxylate: A similar ester with a carboxylate group instead of an acetate group.
Uniqueness
Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and drug development.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
methyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
InChI 键 |
QKONQSPVWNDJJQ-ZCFIWIBFSA-N |
手性 SMILES |
COC(=O)C[C@H]1CCNC1 |
规范 SMILES |
COC(=O)CC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


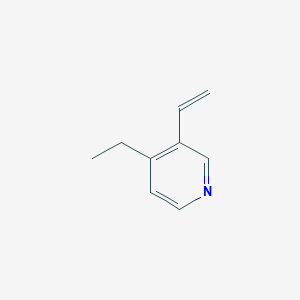

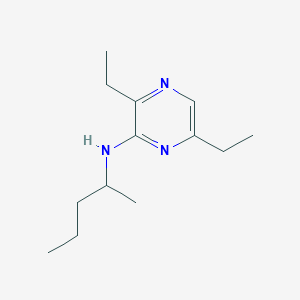
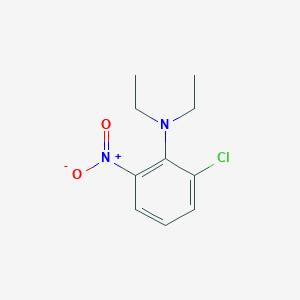
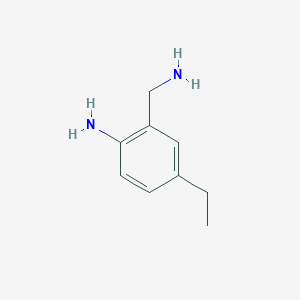
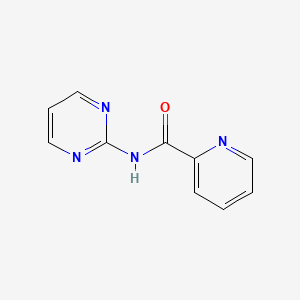
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
![Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)

![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
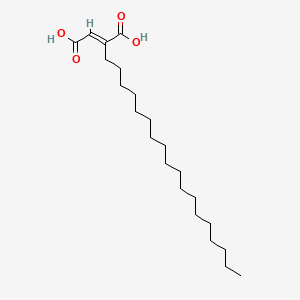
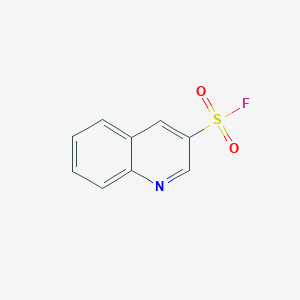
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
